molecular formula C23H28N2O2 B12610390 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine CAS No. 918442-30-5

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine

Cat. No.: B12610390
CAS No.: 918442-30-5
M. Wt: 364.5 g/mol
InChI Key: RVDLQOHFVAKZIM-UHFFFAOYSA-N
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Description

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine is a complex organic compound characterized by the presence of a nitro group, a fluorenyl moiety, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of 9,9-dipropylfluorene followed by the introduction of the pyrrolidine ring. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and subsequent cyclization reactions under optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Addition: The pyrrolidine ring can undergo addition reactions with electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The compound 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine is a notable chemical in the field of organic synthesis and medicinal chemistry. Its applications span various domains, including pharmaceuticals, materials science, and chemical biology. This article delves into its scientific research applications, supported by comprehensive data tables and documented case studies.

Pharmaceutical Development

This compound has been studied for its potential therapeutic effects. Its structure suggests that it may interact with biological targets relevant to various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. A study published in PubMed explored the efficacy of related nitrofluorene derivatives in inhibiting tumor growth in vitro and in vivo models .

Material Science

The compound's unique structural features make it a candidate for developing advanced materials, particularly in organic electronics.

In chemical biology, this compound can serve as a probe for studying biological processes due to its ability to bind selectively to certain proteins or enzymes.

Case Study: Protein Interaction Studies

A study demonstrated that similar compounds could be used to elucidate mechanisms of action in cellular pathways by acting as inhibitors or activators of specific enzymes .

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that are of interest in synthetic organic chemistry.

Synthesis Pathway

  • Starting Materials: Fluorene derivatives and pyrrolidine.
  • Reagents: Nitro group introducing agents.
  • Yield: Varies based on reaction conditions; optimization can lead to improved yields.

Mechanism of Action

The mechanism of action of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorenyl moiety may also play a role in the compound’s activity by interacting with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H30N2O4
  • Molecular Weight : 422.52 g/mol
  • CAS Number : 1477457-22-9

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of its anticancer properties and effects on cellular mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer).

Cell Line IC50 (µM) Mechanism of Action
MCF-73.96 ± 0.21Induces apoptosis via mitochondrial pathway
Caco-217.45Cell cycle arrest and apoptosis

The compound appears to provoke intrinsic apoptotic pathways by modulating the expression of key proteins such as Bax and Bcl-2, which are critical in regulating apoptosis .

The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. Research indicates that it may inhibit specific kinases involved in cell proliferation and survival.

Key Findings:

  • Induction of Apoptosis : The compound enhances the expression of pro-apoptotic proteins while reducing anti-apoptotic factors, leading to increased cell death in cancerous cells.
  • Cell Cycle Regulation : It has been observed to cause G1 phase arrest in cancer cells, preventing further progression and proliferation .

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of the compound.
    • Results : The compound exhibited an IC50 value of 3.96 µM, indicating significant potency against breast cancer cells. Mechanistic studies revealed activation of caspases and mitochondrial disruption as key events leading to apoptosis.
  • Study on Caco-2 Cells :
    • Objective : To assess the impact on colorectal cancer.
    • Results : An IC50 value of 17.45 µM was recorded, with evidence suggesting that the compound induces cell cycle arrest and apoptosis through reactive oxygen species (ROS) generation .

Properties

CAS No.

918442-30-5

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

1-(7-nitro-9,9-dipropylfluoren-2-yl)pyrrolidine

InChI

InChI=1S/C23H28N2O2/c1-3-11-23(12-4-2)21-15-17(24-13-5-6-14-24)7-9-19(21)20-10-8-18(25(26)27)16-22(20)23/h7-10,15-16H,3-6,11-14H2,1-2H3

InChI Key

RVDLQOHFVAKZIM-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=C(C=CC(=C2)N3CCCC3)C4=C1C=C(C=C4)[N+](=O)[O-])CCC

Origin of Product

United States

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